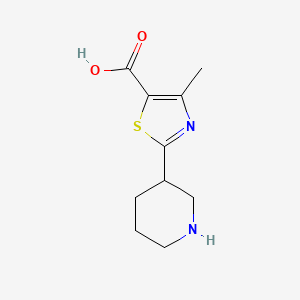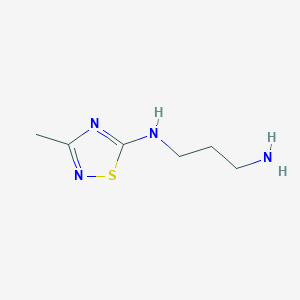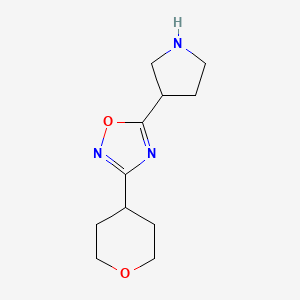
5-Tert-butil-1,3-oxazolidin-2-ona
Descripción general
Descripción
5-Tert-butyl-1,3-oxazolidin-2-one is an organic compound. It is related to 3-tert-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one, which has the linear formula C8H14O2N1Cl1 .
Synthesis Analysis
The synthesis of oxazolidin-2-ones derivatives has been carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium . An efficient, versatile, and practical gram-scale preparation of oxazolidinone, imidazolidinone, and dioxolanone has been achieved .Molecular Structure Analysis
The linear formula of a related compound, 3-tert-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one, is C8H14O2N1Cl1 .Chemical Reactions Analysis
Oxazolidin-2-ones undergo various reactions. For instance, a palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides provides 3-aryl-2-oxazolidinones in good yields . The nature of aryl bromides, phosphine ligands, bases, and solvents strongly affects the reaction outcome .Aplicaciones Científicas De Investigación
Síntesis Estereoselectiva
5-Tert-butil-1,3-oxazolidin-2-ona se utiliza en la síntesis estereoselectiva de los auxiliares quirales de Evans . Estos auxiliares se utilizan en condensaciones aldólicas asimétricas, un proceso clave en la producción de muchos productos farmacéuticos .
Actividad Antibacteriana
Este compuesto ha mostrado una prometedora actividad antibacteriana. Por ejemplo, se ha probado contra cepas de Staphylococcus aureus aisladas de animales con infecciones de mastitis . Esto sugiere posibles aplicaciones en medicina veterinaria y salud animal.
Hidrólisis Asimétrica
This compound puede someterse a hidrólisis asimétrica con enzimas y microorganismos . Este proceso se puede utilizar para producir agentes betabloqueantes ópticamente activos, que son importantes en el tratamiento de enfermedades cardiovasculares .
Grupo Protector en Síntesis
La porción 2-oxazolidinona de this compound puede actuar como un grupo protector para la funcionalidad de la etanolamina en la síntesis de ciertos compuestos . Esto es particularmente útil en la
Mecanismo De Acción
Target of Action
Oxazolidinone derivatives have been known to exhibit antibacterial activity , suggesting that their targets could be bacterial proteins or enzymes.
Mode of Action
This interaction could potentially inhibit the growth and proliferation of bacteria .
Biochemical Pathways
Given the antibacterial activity of oxazolidinone derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, leading to their death or inhibition of growth.
Result of Action
Given the antibacterial activity of oxazolidinone derivatives , it can be inferred that the compound may lead to the death or growth inhibition of bacteria.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
5-Tert-butyl-1,3-oxazolidin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a chiral auxiliary in stereoselective transformations, which is crucial for the synthesis of enantiomerically pure compounds . It interacts with enzymes such as oxidoreductases and transferases, facilitating the formation of specific stereoisomers. Additionally, 5-Tert-butyl-1,3-oxazolidin-2-one can form hydrogen bonds and other non-covalent interactions with proteins, influencing their conformation and activity .
Cellular Effects
The effects of 5-Tert-butyl-1,3-oxazolidin-2-one on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Furthermore, 5-Tert-butyl-1,3-oxazolidin-2-one can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 5-Tert-butyl-1,3-oxazolidin-2-one exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions . This compound is also capable of forming covalent bonds with specific amino acid residues in proteins, leading to changes in their structure and function. Additionally, 5-Tert-butyl-1,3-oxazolidin-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Tert-butyl-1,3-oxazolidin-2-one in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, resulting in the formation of degradation products that may have different biological activities . In in vitro and in vivo studies, the long-term effects of 5-Tert-butyl-1,3-oxazolidin-2-one on cellular function have been observed, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 5-Tert-butyl-1,3-oxazolidin-2-one vary with different dosages in animal models. At low doses, this compound has been shown to enhance certain biochemical pathways without causing significant toxicity . At higher doses, it can induce adverse effects such as oxidative stress, inflammation, and tissue damage . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
5-Tert-butyl-1,3-oxazolidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized derivatives . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites.
Propiedades
IUPAC Name |
5-tert-butyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2,3)5-4-8-6(9)10-5/h5H,4H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPRBQMYSHJULR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



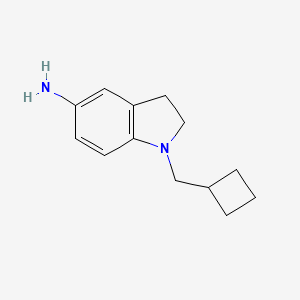
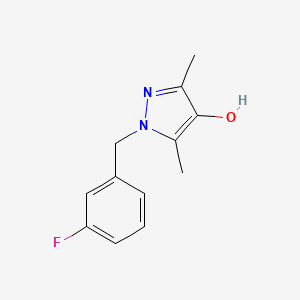
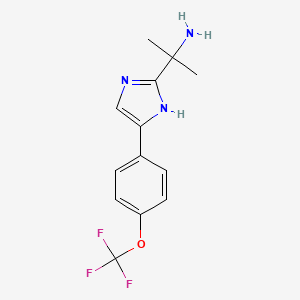

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B1466713.png)
![1-[(3-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466715.png)
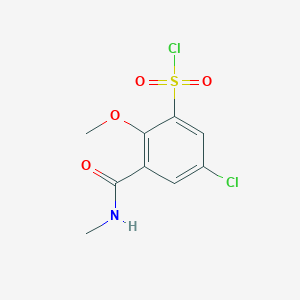
![Ethyl thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B1466718.png)
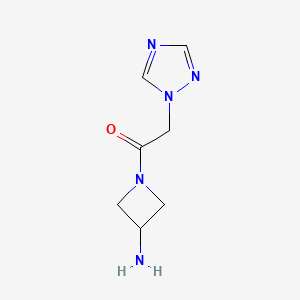
![1-[(4-Ethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466724.png)
